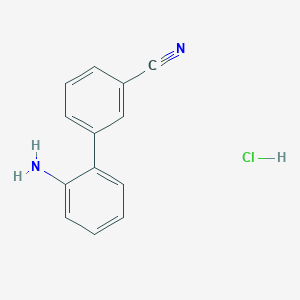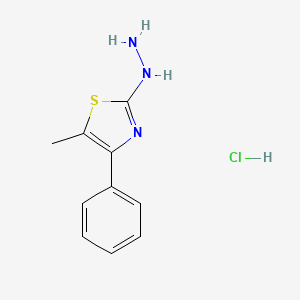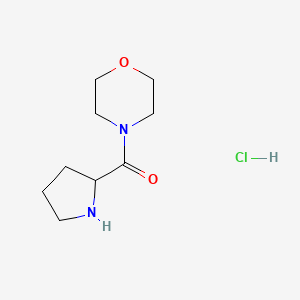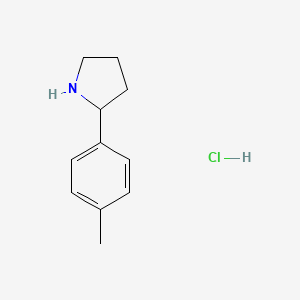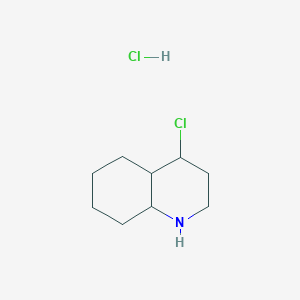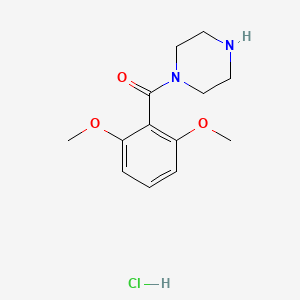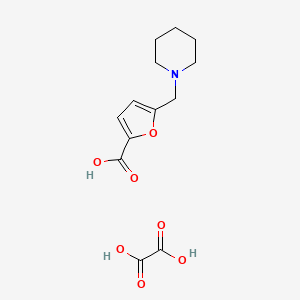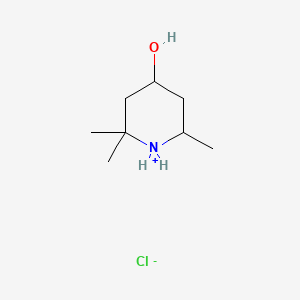![molecular formula C6H11BrClN3 B7812673 [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromo-substituted pyrazole ring, a methyl group, and a methylamine moiety, making it a versatile intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: : This can be achieved by reacting 1-methyl-1H-pyrazole with bromine in the presence of a suitable catalyst.
Methylation: : The bromo-substituted pyrazole is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group.
Amination: : The resulting compound undergoes amination with methylamine to form the desired product.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Oxidation: : Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: : Formation of bromo-substituted pyrazoles with reduced functional groups.
Substitution: : Introduction of various functional groups at the bromo position, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride has several applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their biological activities, including potential antimicrobial and antiparasitic properties.
Medicine: : Pyrazole derivatives are explored for their pharmacological effects, such as antileishmanial and antimalarial activities.
Industry: : The compound is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The bromo-substituted pyrazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: : Lacks the methylamine moiety.
1-Methyl-1H-pyrazole: : Does not have the bromo-substituted pyrazole ring.
Methylamine hydrochloride: : Does not contain the pyrazole ring.
The uniqueness of this compound lies in its combination of the bromo-substituted pyrazole ring and the methylamine group, which provides it with distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLKGZLEQSICTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
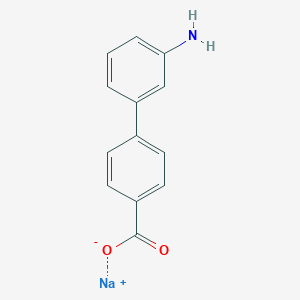
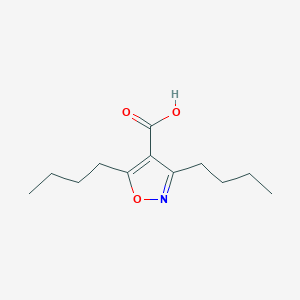
![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid;hydrochloride](/img/structure/B7812598.png)
